BCN-PEG1-Val-Cit-PAB-OH BCN-PEG1-Val-Cit-PAB-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660955
InChI: InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1
SMILES: CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
Molecular Formula: C34H50N6O8
Molecular Weight: 670.8 g/mol

BCN-PEG1-Val-Cit-PAB-OH

CAS No.:

Cat. No.: VC13660955

Molecular Formula: C34H50N6O8

Molecular Weight: 670.8 g/mol

* For research use only. Not for human or veterinary use.

BCN-PEG1-Val-Cit-PAB-OH -

Specification

Molecular Formula C34H50N6O8
Molecular Weight 670.8 g/mol
IUPAC Name 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate
Standard InChI InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1
Standard InChI Key OSYNANIXGPEZED-RHMCSHEESA-N
Isomeric SMILES CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BCN-PEG1-Val-Cit-PAB-OH is a heterobifunctional molecule comprising four distinct modules:

  • BCN Group: A strained cyclooctyne enabling strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-functionalized antibodies or biomolecules .

  • PEG1 Spacer: A short ethylene glycol chain enhancing hydrophilicity and reducing steric hindrance during conjugation .

  • Val-Cit Dipeptide: A protease-sensitive sequence cleaved by lysosomal cathepsin B, ensuring intracellular drug release .

  • PAB-OH: A self-immolative spacer that facilitates efficient payload release post-cleavage .

The compound’s structure is represented as:

BCN-PEG1Val-Cit-PAB-OH\text{BCN-PEG}_1-\text{Val-Cit-PAB-OH}

with a calculated exact mass of 565.67 g/mol and a purity typically exceeding 95% .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC27H43N5O8\text{C}_{27}\text{H}_{43}\text{N}_{5}\text{O}_{8}
Molecular Weight565.67 g/mol
Solubility>10 mM in DMSO
Storage Conditions-20°C, inert atmosphere

The PEG1 spacer contributes to aqueous solubility (>10 mM in DMSO), while the BCN group’s reactivity necessitates storage at -20°C under anhydrous conditions to prevent premature degradation .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves sequential coupling reactions:

  • BCN-PEG1 Activation: The BCN group is functionalized with a PEG1 spacer using carbodiimide-mediated coupling .

  • Peptide Assembly: Solid-phase peptide synthesis (SPPS) constructs the Val-Cit dipeptide, followed by PAB-OH attachment via amide bond formation .

  • Purification: Reverse-phase HPLC isolates the product, achieving >95% purity .

Key challenges include minimizing epimerization during peptide synthesis and ensuring the stability of the BCN group under reaction conditions .

Analytical Validation

  • HPLC: Confirms purity (>95%) using a C18 column with acetonitrile/water gradients .

  • Mass Spectrometry: ESI-MS verifies the molecular ion peak at m/z 566.3 [M+H]⁺ .

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the absence of unreacted intermediates and structural integrity .

Mechanism of Action in Antibody-Drug Conjugates

Conjugation via Click Chemistry

The BCN group undergoes SPAAC with azide-modified antibodies, forming a stable triazole linkage without cytotoxic copper catalysts . This reaction achieves a drug-to-antibody ratio (DAR) of 2–4, depending on the azide density on the antibody .

Lysosomal Activation and Payload Release

Post-internalization, ADCs are trafficked to lysosomes where cathepsin B cleaves the Val-Cit bond, releasing the PAB-OH-linked payload (e.g., MMAE or MMAF) . The PAB spacer undergoes 1,6-elimination, generating a quinone methide intermediate that releases the free drug .

Kinetic Parameters:

  • Cleavage half-life by cathepsin B: ~2 hours (pH 5.0) .

  • Plasma stability: >7 days (pH 7.4), minimizing off-target release .

Applications in Targeted Cancer Therapy

ADC Development

BCN-PEG1-Val-Cit-PAB-OH has been utilized in preclinical ADCs targeting HER2, CD30, and PSMA. For example:

  • HER2 ADC: Conjugated to trastuzumab and MMAE, achieving an IC₅₀ of 0.8 nM in BT-474 breast cancer cells .

  • CD30 ADC: Demonstrated complete tumor regression in murine lymphoma models at 3 mg/kg .

Comparative Performance

Linker TypeDARPlasma StabilityTumor Efficacy (IC₅₀)
BCN-PEG1-Val-Cit-PAB4>7 days0.8 nM
MC-Val-Cit-PABC3.55 days1.2 nM

The PEG1 spacer in BCN-PEG1-Val-Cit-PAB-OH enhances solubility, reducing aggregation compared to non-PEGylated linkers .

Research Advancements and Challenges

Branching Strategies for Higher DAR

Recent studies incorporate branched PEG linkers to achieve DAR 4–8. For instance, Tsuchikama et al. synthesized ADCs using BCN-PEG3-Val-Cit-PABC-MMAF, where the extended PEG3 spacer improved cathepsin B cleavage efficiency by 40% compared to shorter linkers .

Stability and Toxicity Considerations

  • Aggregation: DBCO-based linkers show higher aggregation propensity than BCN variants .

  • Enzymatic Hydrolysis: Neutrophil elastase may cleave Val-Cit linkers in plasma, necessitating PEG optimization .

Future Directions

  • Alternative Cleavage Sequences: Replacing Val-Cit with Glu-Val-Cit or EGCit tripeptides for enhanced plasma stability .

  • Multifunctional Linkers: Integrating imaging agents (e.g., fluorophores) for theranostic applications .

  • In Vivo Optimization: Adjusting PEG length (PEG2–PEG4) to balance solubility and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator